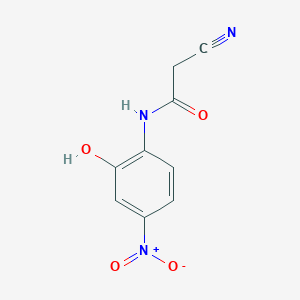
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a cyano group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 2-hydroxy-4-nitroaniline with cyanoacetic acid or its derivatives. One common method involves the following steps:
Reaction with Cyanoacetic Acid: The starting material, 2-hydroxy-4-nitroaniline, is reacted with cyanoacetic acid in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This reaction leads to the formation of the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: Some derivatives of this compound have been investigated for their potential use as pharmaceutical agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano, hydroxy, and nitro groups contributes to the compound’s ability to form hydrogen bonds and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.
2-cyano-N-(2-hydroxy-3-nitrophenyl)acetamide: Another positional isomer with the nitro group in the meta position.
2-cyano-N-(2-hydroxy-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the cyano, hydroxy, and nitro groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7N3O4/c10-4-3-9(14)11-7-2-1-6(12(15)16)5-8(7)13/h1-2,5,13H,3H2,(H,11,14) |
Clé InChI |
QLYKGCCGCAFDRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)

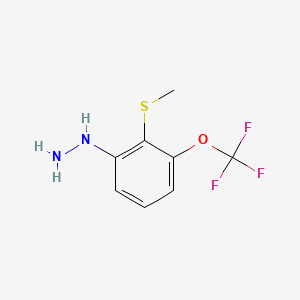
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)



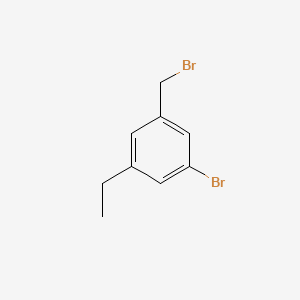


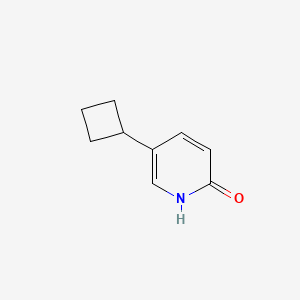
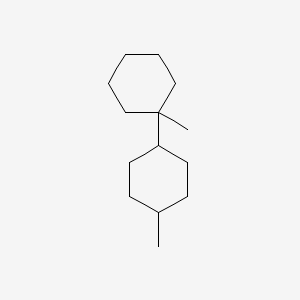

![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
